6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine carboxamide class, characterized by a bicyclic heteroaromatic core with a carboxamide substituent at position 2. The structure includes a 6-methyl group, a 4-(pyrrolidin-1-yl) moiety, and an N-(4-methylphenyl) substituent. While direct synthesis data for this compound are absent in the evidence, analogous synthetic routes (e.g., coupling reactions using EDCI/HCl , hydrogenation , or nucleophilic substitution ) suggest feasible preparation strategies.
Properties
IUPAC Name |
6-methyl-N-(4-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13-5-7-15(8-6-13)21-19(25)16-11-17-18(23-9-3-4-10-23)20-14(2)12-24(17)22-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMFKEOYCRRRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazines and pyrrolidines. The key steps may involve:
Nucleophilic substitution: Introduction of the pyrrolidinyl group.
Amidation: Formation of the carboxamide group.
Methylation: Introduction of methyl groups at specific positions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity (logP): The target’s pyrrolidinyl group likely reduces logP compared to the benzyl(methyl)amino analog (logP = 4.4991) due to fewer aromatic rings . However, it may exhibit higher logP than the thiomorpholin derivative (logP = 2.8968) due to pyrrolidine’s nonpolar character vs. thiomorpholine’s sulfur atom enhancing polarity .
Pyrrolidin-1-yl vs. Thiomorpholin-4-yl (Position 4)
- Pyrrolidin-1-yl : Enhances rigidity and may improve target binding via constrained spatial orientation. Pyrrolidine’s secondary amine can participate in weak hydrogen bonds or cation-π interactions .
- Thiomorpholin-4-yl : The sulfur atom increases polarity and may influence metabolic stability or transporter affinity .
N-Aryl vs. N-Alkyl Substituents (Position 2)
- N-(4-Methylphenyl) : The aromatic ring promotes hydrophobic interactions, while the methyl group reduces steric hindrance compared to bulkier groups like N-(1-phenylethyl) .
Research Findings and Implications
- Cytotoxicity: Pyrazolo[1,5-a]pyrazines with electron-withdrawing groups (e.g., cyano, nitro ) show increased cytotoxicity, but the target’s pyrrolidinyl group may mitigate this via reduced electrophilicity.
- SAR Trends : Substitution at position 4 (e.g., pyrrolidinyl vs. thiomorpholinyl) significantly modulates logP and target engagement, as evidenced by divergent properties in .
Biological Activity
6-Methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrazine derivatives have been extensively studied, with findings indicating a range of pharmacological effects including:
- Anticancer Activity : Several studies have reported that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Antimycobacterial Activity : Notably, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). This suggests a potential role for 6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide in tuberculosis treatment .
- Enzyme Inhibition : The compound may also act as an inhibitor of various kinases involved in critical signaling pathways associated with cancer and other diseases. Structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo ring can enhance inhibitory potency against specific targets .
The mechanism through which 6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide exerts its biological effects is multifaceted:
- Inhibition of Kinases : The compound likely interacts with ATP-binding sites of kinases, disrupting their activity and leading to downstream effects such as reduced cell proliferation and increased apoptosis .
- Modulation of Apoptotic Pathways : By influencing apoptotic signaling pathways, this compound may promote programmed cell death in cancer cells while sparing normal cells .
- Impact on Cellular Metabolism : The inhibition of ATP synthase in mycobacteria suggests that this compound can disrupt energy production in bacterial cells, leading to their death .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer potential of related pyrazolo compounds, it was found that modifications to the pyrrolidinyl group significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Case Study: Mycobacterial Inhibition
Another research effort focused on the development of pyrazolo[1,5-a]pyrimidines as novel agents against tuberculosis. The lead compounds demonstrated IC50 values in the low nanomolar range against M.tb, showcasing their potential as effective treatments for resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
